Oxacillin is a semisynthetic beta-lactam antibiotic belonging to the penicillin class, developed by Beecham in the early 1960s. It is specifically designed to resist degradation by penicillinase, an enzyme produced by certain bacteria that can inactivate other penicillins. The chemical formula of oxacillin is C₁₉H₁₉N₃O₅S, with a molar mass of approximately 401.44 g/mol . Oxacillin is primarily used to treat infections caused by susceptible gram-positive organisms, particularly Staphylococcus aureus, including strains that produce penicillinase .
The primary mechanism of action for oxacillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding interferes with the transpeptidation reaction, a crucial step in the formation of peptidoglycan, leading to cell lysis and death of actively growing bacteria .
Oxacillin's stability against hydrolysis by various beta-lactamases allows it to maintain its efficacy against resistant bacterial strains, making it a valuable option in clinical settings .
Oxacillin exhibits bactericidal activity against a range of gram-positive bacteria, including:
Its effectiveness is notably diminished against most gram-negative bacteria due to their outer membrane barrier . The drug's ability to resist breakdown by penicillinase allows it to effectively treat infections caused by penicillin-resistant strains of Staphylococcus aureus, although resistance can still develop through various mechanisms such as altered PBPs or decreased permeability .
Oxacillin is synthesized from the core structure of 6-aminopenicillanic acid, which serves as the backbone for many penicillins. The synthesis typically involves:
The final product is purified and formulated into injectable forms for clinical use .
Oxacillin is primarily utilized in clinical settings for:
It is administered via intramuscular or intravenous routes, with dosing tailored based on the severity of infection and patient response .
Oxacillin may interact with other medications, notably probenecid, which can inhibit its renal clearance and increase serum levels. This interaction can enhance oxacillin's efficacy but may also raise the risk of toxicity . Other potential interactions include:
Monitoring for adverse effects and adjusting dosages accordingly is essential during co-administration with these agents .
Oxacillin shares structural and functional similarities with several other penicillin derivatives that are also resistant to penicillinase. These include:
| Compound | Chemical Structure | Key Features |
|---|---|---|
| Methicillin | C₁₈H₁₇N₃O₅S | First penicillinase-resistant antibiotic; less commonly used today due to resistance issues. |
| Nafcillin | C₁₉H₂₁N₃O₅S | Broad-spectrum activity against gram-positive bacteria; often used for serious infections. |
| Cloxacillin | C₂₀H₂₂N₂O₅S | Similar spectrum as oxacillin but with slightly different pharmacokinetics. |
| Dicloxacillin | C₂₀H₂₂N₂O₅S | Better oral bioavailability; used for skin and soft tissue infections. |
| Flucloxacillin | C₂₀H₂₂N₂O₅S | Enhanced oral absorption; commonly used in outpatient settings for staphylococcal infections. |
Uniqueness: Oxacillin is particularly noted for its effective treatment against methicillin-resistant Staphylococcus aureus (MRSA) strains that retain susceptibility to this antibiotic, although resistance patterns can vary significantly among different bacterial populations .
Oxacillin exhibits a complex molecular architecture built upon the classical penicillin framework with distinctive structural modifications. The compound features a 6-aminopenicillanic acid nucleus with a substituent attached to the amino group, following the characteristic pattern of penicillin family antibiotics. The complete IUPAC nomenclature identifies oxacillin as (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
The molecular structure encompasses several critical functional groups that define its chemical behavior and biological activity. The central bicyclic system consists of a thiazolidine ring fused to a β-lactam ring, which constitutes the active moiety responsible for the compound's characteristic properties. The β-lactam ring represents the most crucial structural element, as it mediates the compound's primary mechanism of action through covalent bonding interactions.
The distinguishing feature of oxacillin lies in its 5-methyl-3-phenylisoxazole-4-carboxamide substituent, which differentiates it from other penicillin derivatives. This substituent group is strategically positioned at the 6β position and is believed to confer resistance to degradation by bacterial β-lactamases, representing a significant structural advancement over earlier penicillin compounds. The isoxazole moiety contains both oxygen and nitrogen heteroatoms within a five-membered ring system, contributing to the compound's unique pharmacological properties.
Additional structural elements include two methyl groups attached to the carbon atom at position 3 of the bicyclic system, creating a dimethyl substitution pattern that influences the compound's steric properties and stability characteristics. The carboxylic acid functionality at position 2 provides the acidic character necessary for salt formation and contributes to the compound's solubility profile in various media.
Oxacillin demonstrates distinctive physicochemical properties that influence its handling, formulation, and analytical characterization. The compound exhibits a melting point of 188°C with decomposition, indicating thermal instability at elevated temperatures. This decomposition behavior necessitates careful temperature control during synthetic procedures and analytical determinations.
The solubility characteristics of oxacillin vary significantly depending on the solvent system and the specific salt form employed. For oxacillin sodium salt, aqueous solubility in phosphate-buffered saline (pH 7.2) reaches approximately 10 mg/mL, though storage of aqueous solutions beyond one day is not recommended due to stability concerns. In organic solvents, the sodium salt demonstrates solubility of approximately 2 mg/mL in ethanol, 16 mg/mL in dimethyl sulfoxide, and 20 mg/mL in dimethyl formamide.
The compound exhibits acidic properties with a reported pKa value of 2.72, though this value carries some uncertainty in the literature. This acidic character enables the formation of stable sodium salts, which are commonly employed in pharmaceutical formulations due to their enhanced water solubility and stability characteristics. The sodium salt monohydrate form has a molecular weight of 441.44 Da and incorporates one molecule of water of crystallization.
The pH of oxacillin sodium salt solutions ranges from 4.5 to 7.5 when prepared at a concentration of 30 g/L at 25°C, indicating the buffering capacity of the compound in aqueous media. This pH range is compatible with various analytical and synthetic procedures while maintaining chemical stability of the compound.
The synthesis of oxacillin follows established methodologies for semisynthetic penicillin production, utilizing 6-aminopenicillanic acid as the primary starting material. The synthetic approach involves the coupling of 6-aminopenicillanic acid with 5-methyl-3-phenylisoxazole-4-carbonyl chloride under controlled conditions to form the desired amide linkage.
The synthesis pathway begins with the preparation of the isoxazole acid chloride intermediate. Benzaldehyde serves as the initial precursor, undergoing a series of transformations including oxime formation with hydroxylamine, followed by chlorination and subsequent cyclization reactions. The resulting 5-methyl-3-phenylisoxazole-4-carboxylic acid is then converted to its corresponding acid chloride using phosphorus pentachloride in toluene.
The coupling reaction between 6-aminopenicillanic acid and the acid chloride intermediate requires careful pH control to maintain the integrity of the β-lactam ring system. The 6-aminopenicillanic acid is typically dissolved in ammonium hydroxide solution with pH adjustment to 7.0-9.0, followed by addition to the acid chloride solution in ethyl acetate. The reaction pH is maintained between 2.0-2.3 during the coupling process to optimize product formation while minimizing side reactions.
The industrial production of 6-aminopenicillanic acid, a crucial intermediate, involves enzymatic hydrolysis of natural penicillins using penicillin acylase enzymes. This biotechnological approach has been extensively developed, with reported productivities reaching 3,200 units per gram of dry cell weight. Alternative approaches include alkaline hydrolysis methods, though enzymatic processes generally provide superior selectivity and yield.
Quality control during synthesis involves monitoring the formation of oxacillin through analytical techniques while controlling impurities derived from incomplete reactions or degradation products. The synthesis method demonstrates scalability for industrial production while maintaining consistent product quality and purity specifications.
Oxacillin exhibits complex stereochemical features that are fundamental to its chemical identity and biological activity. The compound contains three defined stereocenters within its bicyclic framework, with all stereochemical configurations definitively established. The absolute stereochemistry is designated as (2S,5R,6R) according to standard nomenclature conventions, indicating the specific spatial arrangements of substituents around each chiral center.
The stereochemical configuration at position 2 corresponds to the S-configuration, where the carboxylic acid group adopts a specific orientation relative to the bicyclic system. The R-configuration at position 5 establishes the stereochemistry of the bridgehead carbon atom within the fused ring system, while the R-configuration at position 6 determines the orientation of the isoxazole-containing substituent relative to the β-lactam ring.
| Stereocenter | Configuration | Functional Group | Significance |
|---|---|---|---|
| Position 2 | S | Carboxylic acid | Determines acid orientation |
| Position 5 | R | Bridgehead carbon | Defines ring fusion geometry |
| Position 6 | R | Amide substituent | Controls substituent orientation |
The maintenance of proper stereochemistry is critical throughout the synthetic process, as alternative configurations would result in compounds with significantly different biological properties. The enzymatic synthesis of 6-aminopenicillanic acid preserves the natural stereochemistry derived from fermentation-produced penicillins, ensuring that the final oxacillin product maintains the required three-dimensional structure.
Recent crystallographic studies have provided detailed structural confirmation of oxacillin derivatives, including analysis of acetate derivatives that enable precise determination of absolute configurations. These studies have resolved previous uncertainties in stereochemical assignments and confirmed the established conventions for describing oxacillin stereochemistry.
The compound demonstrates no E/Z isomerism due to the absence of carbon-carbon double bonds in non-cyclic environments. The rigid bicyclic framework constrains molecular flexibility and eliminates possibilities for geometric isomerism, contributing to the structural consistency of oxacillin preparations.
Optical activity measurements provide additional confirmation of stereochemical purity, with specific rotation values of +200.0 to +215.0 degrees (c=1, water) reported for high-purity oxacillin sodium salt. These optical rotation measurements serve as quality control parameters for ensuring stereochemical integrity in commercial preparations.
Oxacillin belongs to the β-lactam class of antibiotics, specifically categorized as an isoxazolyl penicillin within the penicillinase-resistant penicillin subgroup [27]. The bactericidal activity of oxacillin stems from its ability to inhibit bacterial cell wall synthesis, a critical process for bacterial survival and reproduction [1]. The defining structural feature of oxacillin is its β-lactam ring, which is essential for its antimicrobial activity [8].
The mechanism of action of oxacillin and other β-lactam antibiotics involves interruption of bacterial cell wall formation through covalent binding to essential penicillin-binding proteins (PBPs) [3]. These PBPs are enzymes involved in the terminal steps of peptidoglycan cross-linking in both Gram-negative and Gram-positive bacteria [3]. The inhibition of bacterial peptidoglycan transpeptidation by oxacillin occurs through a mechanism first described by Tipper and Strominger, who noted a structural similarity between penicillin G and the terminal d-Ala-d-Ala dipeptide of nascent peptidoglycan in dividing bacterial cells [3].
When oxacillin binds to PBPs, it forms a covalent bond with an active site serine residue, creating an inactive acyl-enzyme complex [3] [17]. This binding prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the bacterial cell wall [1] [3]. The resulting weakened cell wall is unable to withstand osmotic pressure, leading to cell lysis and bacterial death [1].
Cell lysis following oxacillin treatment is mediated by bacterial cell wall autolytic enzymes known as autolysins [1]. Research has demonstrated that these autolysins play a crucial role in the bactericidal action of oxacillin by augmenting the wall damage initiated by the antibiotic [19]. Studies comparing autolytic enzyme activity in Staphylococcus aureus strains with different susceptibilities to oxacillin have revealed that strains susceptible to the killing and lytic effects of oxacillin exhibit considerably more autolytic activity on penicillin-modified cell wall components (murein) than tolerant organisms [19].
| Mechanism Component | Penicillin-Binding Proteins (PBPs) | Class D β-Lactamases (OXA) |
|---|---|---|
| Target Enzyme | Transpeptidase domain | Hydrolase enzyme |
| Active Site Residue | Serine nucleophile | Serine-67 (OXA-1) |
| Binding Mode | Covalent modification | Covalent acylation |
| Acyl-Enzyme Formation | Stable acyl-enzyme | Transient acyl-enzyme |
| Hydrolysis Rate | Slow deacylation | Rapid deacylation |
| Resistance Factor | Antibiotic susceptible | Antibiotic resistance |
Table 1: Mechanistic Comparison of β-Lactam Targets [1] [3] [17]
Oxacillin exerts its antibacterial effect by binding to specific penicillin-binding proteins located inside the bacterial cell wall [1]. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, particularly the transpeptidation reactions that create cross-links between peptidoglycan strands [3] [4]. Every bacterial species possesses its own distinctive set of PBPs, ranging from three to eight enzymes per species [3].
The interaction between oxacillin and PBPs involves a nucleophilic attack by an active site serine residue on the carbonyl carbon of the β-lactam ring [17]. This reaction results in the formation of a covalent acyl-enzyme complex, effectively inactivating the PBP [17]. The binding mechanism involves recognition of the β-lactam structure by the PBP active site, which has evolved to recognize the D-alanyl-D-alanine terminus of peptidoglycan precursors [3].
Research using X-ray crystallography has provided detailed insights into the structural basis of oxacillin-PBP interactions [4]. Studies of PBP2x from Streptococcus pneumoniae have revealed that the enzyme can be modified covalently in the active site by oxacillin [4]. These structural analyses have shown that the recognition of nascent peptidoglycan by PBP2x involves complexation of one pentapeptide stem at an allosteric site located in specific domains of the enzyme [4]. This binding predisposes another pentapeptide stem in the same nascent peptidoglycan strand to penetrate into the active site for the turnover events [4].
Recent research has also elucidated the dynamics of PBP2 in response to oxacillin treatment [16]. Live-cell imaging studies have demonstrated that oxacillin inhibits the recruitment of PBP2 to the bacterial division septum [16]. Untreated cells show an oscillatory pattern of PBP2 localization between septal and non-septal positions during cell division [16]. However, oxacillin treatment rapidly disrupts this dynamic, preventing cells from recruiting PBP2 to the septum [16]. Interestingly, oxacillin does not delocalize PBP2 that is already positioned at the septum at the time of exposure [16].
The inhibition of PBP2 recruitment by oxacillin has significant consequences for bacterial cell division [16]. The β-lactam has a substantial impact on septum progression, with the effect depending on the stage of cell division [16]. Mid- and late-stage dividing cells can still complete septum closure, whereas constriction is almost completely inhibited in early-stage cells with large division rings [16]. This differential effect on cells at various stages of division contributes to the complex bactericidal action of oxacillin [16] [19].
Class D β-lactamases, also known as oxacillinases or OXA enzymes, represent a significant mechanism of bacterial resistance to oxacillin and other β-lactam antibiotics [6]. These enzymes were initially named oxacillinases due to their higher hydrolysis rate for oxacillin compared to benzylpenicillin, although this generalization is no longer universally applicable as the class has diversified [6].
OXA enzymes constitute a heterogeneous group that can be classified based on amino acid identity [6]. Their genes are found on both chromosomes and plasmids of diverse bacterial species including Acinetobacter, Shewanella, Pseudomonas, and Burkholderia [6]. The transfer of chromosomal Class D β-lactamase genes to plasmids has increased their clinical significance as a resistance mechanism [6].
Class D β-lactamases utilize a serine nucleophile to inactivate β-lactams through a covalent acylation-deacylation reaction involving a carbamylated lysine general base [22]. This carbamylated lysine plays a critical role in the catalytic function of these enzymes [29]. Research has demonstrated that the class D OXA-10 β-lactamase depends critically on this unusual carbamylated lysine as the basic residue for both enzyme acylation and deacylation steps of catalysis [29]. The formation of this carbamylated lysine is reversible and pH-dependent [29].
The substrate specificity of OXA enzymes varies considerably [6]. Some OXA enzymes have a narrow spectrum of activity, hydrolyzing only penicillins and first-generation cephalosporins, while others have expanded their spectrum to include later-generation cephalosporins (extended-spectrum) or even carbapenem antibiotics (carbapenemases) [6]. Single amino acid substitutions are often responsible for the expansion of this spectrum of activity, as observed with OXA-2 and OXA-10 variants [6] [23].
| OXA Enzyme | Substrate Specificity | Oxacillin Activity | Key Structural Features |
|---|---|---|---|
| OXA-1 | Narrow spectrum oxacillinase | High (kcat = 577 s⁻¹) | Hydrophobic pocket (Met99, Trp102, Leu161, Phe217, Leu255) |
| OXA-2 | Narrow spectrum oxacillinase | High | Similar hydrophobic region |
| OXA-10 | Extended spectrum | High | Carbamylated lysine essential |
| OXA-24/40 | Carbapenemase (weak oxacillinase) | Low (kcat = 0.18 s⁻¹) | Tyr112-Met223 hydrophobic bridge |
| OXA-48 | Carbapenemase | Low | β5-β6 loop modifications |
| OXA-163 | Extended spectrum cephalosporinase | Low | 212-RIEP-217 deletion in β5-β6 loop |
| OXA-405 | Extended spectrum (no carbapenemase) | Low | 211-TREI-216 deletion in β5-β6 loop |
Table 2: OXA Enzyme Classification and Substrate Profiles [6] [7] [22] [24]
The evolution of OXA enzymes demonstrates remarkable plasticity [21]. Research on OXA-10 has shown that this enzyme can acquire carbapenem-hydrolyzing activity through modifications to its β5-β6 loop, while largely maintaining its original biochemical properties for other substrates [21]. This adaptability contributes to the clinical challenge posed by these enzymes, as they can evolve new substrate specificities while retaining their core catalytic functions [21] [24].
The structural basis for the substrate selectivity differences among Class D β-lactamases has been extensively investigated through X-ray crystallography and biochemical analyses [7]. These studies have revealed key structural features that determine the specificity of OXA enzymes for different β-lactam substrates, including oxacillin [7] [15].
OXA-1 represents a subtype of class D enzyme that efficiently hydrolyzes oxacillin, while OXA-24/40 represents another with weak oxacillinase but increased carbapenemase activity [7]. Comparison of the crystal structures of these enzymes in complex with oxacillin provides insights into the structural determinants of their substrate preferences [7] [15].
In the OXA-1/oxacillin complex, the hydrophobic R1 side chain of oxacillin is accommodated in a complementary hydrophobic pocket formed by Met99, Trp102, Leu161, Phe217, and Leu255 [7] [15]. This favorable interaction contributes to the high catalytic efficiency of OXA-1 toward oxacillin [7]. The conformation of oxacillin in this complex is stabilized by intramolecular van der Waals interactions between the phenyl ring of the oxacillin R1 side chain and the thiazine ring [15].
In contrast, in the OXA-24/40/oxacillin structure, the hydrophobic R1 side chain of oxacillin disrupts a bridge between Tyr112 and Met223 that is present in the apo (unbound) OXA-24/40 structure [7]. This disruption causes the main chain of the Met223-containing loop to adopt a completely different conformation [7]. The Tyr112-Met223 hydrophobic bridge in OXA-24/40 is suggested to play a role in its carbapenemase activity and is also attributed to its poor oxacillinase activity due to steric clashes with oxacillin [15].
The binding of oxacillin to these enzymes involves several canonical β-lactam–β-lactamase interactions [15]. In both OXA-1 and OXA-24/40, the carbonyl oxygen of the former lactam ring forms hydrogen bonds with residues comprising the oxyanion hole [15]. The nitrogen of the former lactam ring forms a hydrogen bond with a serine residue (Ser128 in OXA-24/40) [15]. The R1 side chain amide nitrogen of oxacillin makes a hydrogen bond with a main chain oxygen (Trp221 in OXA-24/40) [15].
A significant difference between OXA-1 and OXA-24/40 is observed in the conformation of the phenylisoxazolyl group of oxacillin [15]. This group adopts noticeably different orientations in the two enzymes, with an approximately 130° rotation around a specific bond that accounts for the more extended conformation of oxacillin in OXA-24/40 [15].
| Structural Element | OXA-1 (High Oxacillinase) | OXA-24/40 (Poor Oxacillinase) | Functional Consequence |
|---|---|---|---|
| R1 side chain recognition | Phenylisoxazolyl group accommodation | Steric clash with R1 side chain | Substrate recognition specificity |
| Hydrophobic pocket | Met99, Trp102, Leu161, Phe217, Leu255 | Tyr112-Met223 hydrophobic bridge | Catalytic efficiency determination |
| Oxyanion hole | Ser67-Ser128-Trp160 | Ser81-Ser128-Trp221 | Transition state stabilization |
| Carbamylated lysine | Lys70 carbamylation essential | Lys84 carbamylation | General base catalysis |
| β5-β6 loop | Standard conformation | Bridge disruption by oxacillin | Substrate selectivity switch |
| Ω-loop flexibility | Limited flexibility | Conformational changes | Active site accessibility |
Table 3: Structural Determinants of Oxacillin Specificity in Class D β-Lactamases [7] [15] [26] [29]
The β5-β6 loop has been identified as a critical determinant of substrate specificity in OXA enzymes [15] [22]. Modifications to this loop can dramatically alter the substrate profile, as seen in OXA-163 and OXA-405, which have deletions in this region that enhance their activity against extended-spectrum cephalosporins while reducing carbapenem turnover [22] [24]. Similarly, amino acid substitutions in the Ω-loop, such as the F153S mutation in OXA-935, can confer increased flexibility and alter substrate specificity [23].
Oxacillin-susceptible methicillin-resistant Staphylococcus aureus (OS-MRSA) represents a unique phenotype that poses significant diagnostic and therapeutic challenges [9] [10]. These strains possess the mecA gene, which typically confers resistance to β-lactam antibiotics, yet they remain phenotypically susceptible to oxacillin and cefoxitin [10] [14].
OS-MRSA strains have been recognized for over a decade and are increasingly detected worldwide [10] [14]. Studies have shown that OS-MRSA is more prevalent among community-acquired MRSA (24%) than among hospital-acquired MRSA (2%) [9]. These strains belong to various sequence types, with predominance of certain lineages such as ST22-t223-SCCmec IVc and ST59-t1950-SCCmec V [9].
The mechanisms underlying the oxacillin susceptibility in mecA-positive S. aureus vary between isolates [10]. Whole-genome sequencing of OS-MRSA clinical isolates has revealed that oxacillin susceptibility is often associated with mutations in regions of nucleotide repeats within the mecA gene [10]. These mutations affect the functionality of the PBP2a protein encoded by mecA, rendering it unable to confer resistance despite its presence [10] [11].
A concerning aspect of OS-MRSA is that subinhibitory antibiotic exposure can select for secondary mecA mutations that restore oxacillin resistance [10]. This potential for reversion to resistance raises the possibility of treatment failure if β-lactams are prescribed for OS-MRSA infections [9] [10]. Consequently, OS-MRSA strains warrant follow-up susceptibility testing to ensure detection of resistant revertants [10].
Molecular characterization of OS-MRSA has identified specific mutations associated with this phenotype [9] [11]. OS-MRSA isolates often exhibit mecA promoter mutations at positions -33 (C→T) or -7 (G→T/A), along with PBP2a substitutions such as S225R or E246G [9]. These genetic alterations result in significantly lower basal and oxacillin-induced levels of mecA expression compared to typical MRSA isolates [9].
One study identified a novel amino acid substitution (M483I) in PBP2a that may be associated with oxacillin susceptibility [11]. This methionine residue is located in the transpeptidase domain of PBP2a and, although not in the active site, may be important for the protein's secondary or tertiary structure, affecting its conformation at the active site [11].
The mecA gene encodes penicillin-binding protein 2a (PBP2a), which has low affinity for β-lactam antibiotics and can maintain cell wall synthesis when native PBPs are inhibited [11]. However, the presence of mecA does not necessarily lead to oxacillin resistance, as evidenced by OS-MRSA strains [14]. Understanding the molecular basis of mecA polymorphism and its phenotypic expression is crucial for addressing the challenges posed by these strains [12] [14].
The mecA gene is part of a larger (40 to 60 kb) mec element of extraspecies origin that extends both upstream and downstream of the mecA determinant [12]. Polymorphisms in the mecA region primarily reflect variation in DNA downstream of mecA [12]. Studies have identified as many as 21 different polymorphisms in this region [12].
All mecA polymorphisms carry three common genetic elements: the hypervariable region, a copy of IS431, and a unique 2-kb sequence known as the downstream constant segment (dcs) [12]. The polymorphisms are caused by the presence of linearized plasmids flanked by insertion sequences (pUB110, pT181, and pI258) and the autonomous insertion sequence IS256 [12].
The expression of oxacillin resistance in mecA-positive S. aureus is regulated by a complex network of factors [9] [14]. High-level β-lactam resistant derivatives selected from OS-MRSA by oxacillin exposure often carry mutations in mecA auxiliary factors [9]. These include genes involved in various metabolic pathways: relA (metabolism of purines), tyrS and cysS (metabolism of tRNAs), and aroK and cysE (metabolism of amino acids and glycolysis) [9].
| Mechanism Type | Specific Changes | Phenotypic Effect | Clinical Significance |
|---|---|---|---|
| mecA promoter mutations | Position -33 (C→T) or -7 (G→T/A) | Reduced mecA expression | Diagnostic challenge |
| PBP2a amino acid substitutions | S225R or E246G | Altered PBP2a function | Treatment considerations |
| mecA sequence instability | Nucleotide repeat regions | Oxacillin susceptibility | Reversion potential |
| mecA auxiliary factor mutations | relA, tyrS, cysS, aroK, cysE | High-level resistance selection | Treatment failure risk |
| Expression regulation | Reduced mecA transcription | Heteroresistance | Detection difficulty |
Table 4: Molecular Mechanisms in Oxacillin-Susceptible MRSA [9] [10] [11] [14]
Most OS-MRSA isolates exhibit heteroresistance to oxacillin, meaning that a small subpopulation of cells can grow at higher antibiotic concentrations [9]. This heterogeneity in resistance presents additional challenges for detection and treatment [9] [13]. Cefoxitin-based tests have demonstrated high specificity for OS-MRSA detection, with the highest positive predictive values observed for broth microdilution, the VITEK® 2 automatic system, and chromogenic media [9].
The molecular mechanisms underlying the phenotypic expression of mecA polymorphisms involve complex interactions between the mecA gene product (PBP2a) and various cellular factors [9] [11] [14]. Research has shown that the SpoVG protein plays a positive role in oxacillin resistance by promoting cell wall synthesis and inhibiting cell wall degradation in MRSA [18]. Deletion of the spoVG gene leads to a significant decrease in oxacillin resistance and a dramatic increase in autolytic activity [18]. This regulatory protein can directly bind to the promoter regions of genes related to cell wall metabolism, including lytN (murein hydrolase), femA, and lytSR (a two-component regulatory system) [18].
Irritant;Health Hazard